The compound 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride has garnered attention in the scientific community due to its potential applications in medicinal chemistry. Research has been conducted to explore its synthesis, structural analysis, and applications as a pharmacophore in drug design, particularly as an inhibitor for various biological targets. This comprehensive analysis will delve into the details of the studies conducted on this compound, highlighting its mechanism of action and its applications in various fields.
The molecular structure of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride features a fused bicyclic system comprising a tetrahydropyridine ring fused to a thiazole ring. A methyl substituent is present at the 5-position of the tetrahydropyridine ring. The 2-position of the thiazole ring bears a carboxylic acid functional group. The hydrochloride salt form indicates the protonation of the amine nitrogen in the tetrahydropyridine ring. X-ray crystal analysis has revealed a novel intramolecular S-O close contact within the molecule. []
In the realm of anticoagulant therapy, a study has demonstrated the synthesis of a non-amidine factor Xa (fXa) inhibitor that incorporates 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as an S4 binding element1. The compound exhibited potent anti-fXa activity and was able to prolong prothrombin time, indicating its potential as an orally available anticoagulant. X-ray crystallography revealed the binding mode of the compound, with the thiazolopyridine and 6-chloronaphthalene moieties interacting with the S4 and S1 subsites of fXa, respectively. Intramolecular S-O close contact was observed, and ab initio energy calculations suggested that this conformational feature significantly contributes to the compound's affinity for the S4 subsite1.
The physical and chemical properties of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride are not extensively discussed in the reviewed literature. It is described as a crystalline solid, indicating a defined melting point. [, ] The hydrochloride salt form suggests its solubility in aqueous solutions.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride has been utilized as a key building block in the design and synthesis of non-amidine factor Xa inhibitors. [, ] Its incorporation into these molecules aims to improve oral bioavailability and potency compared with amidine-based inhibitors. One specific example is N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives where the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety serves as the S4 binding element. [] These compounds have shown potent anti-factor Xa activity and prolonged prothrombin time in rats. [] Further research and development are necessary to fully explore its potential as a therapeutic agent for coagulation disorders.
The aforementioned study on the non-amidine fXa inhibitor provides a case study for the application of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in anticoagulant therapy1. The compound's ability to inhibit fXa and prolong prothrombin time, coupled with moderate bioavailability in rats, underscores its potential as an effective oral anticoagulant. This could have significant implications for patients requiring long-term anticoagulation to prevent thromboembolic events.
Although not directly related to 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, research on a class of anticancer agents, specifically [1,2,4]triazolo[1,5-a]pyrimidines, has shown a unique mechanism of tubulin inhibition2. These compounds promote tubulin polymerization without competing with paclitaxel, instead inhibiting the binding of vincas to tubulin. This mechanism is noteworthy as it suggests a potential avenue for overcoming multidrug resistance in cancer therapy. While the compound is not directly studied here, the methodology and SAR analysis could inform future research on related thiazolopyridine derivatives for cancer treatment2.
Another study focused on the synthesis of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones, which are structurally related to 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine3. The research developed a three-component condensation method involving 4-aminoisothiazole hydrochlorides, Meldrum’s acid, and aromatic aldehydes. Although this study does not directly involve the compound of interest, it provides valuable insights into the synthetic strategies that could be applied to similar thiazolopyridine derivatives3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: